1,2-Benzisothiazol-3(2H)-one, 2-(chloromethyl)-, 1,1-dioxide
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Overview
Description
2-Chloromethyl-1,1-dioxo-1,2-dihydro-1lambda6-benzo[d]isothiazol-3-one is a chemical compound with the molecular formula C8H6ClNO3S and a molecular weight of 231.66 g/mol . It is known for its role as a serine protease inhibitor, specifically targeting neutrophil elastase . This compound is used in various scientific research applications due to its unique chemical properties and biological activity.
Scientific Research Applications
2-Chloromethyl-1,1-dioxo-1,2-dihydro-1lambda6-benzo[d]isothiazol-3-one is widely used in scientific research due to its inhibitory effects on neutrophil elastase. This makes it valuable in studies related to inflammation, respiratory diseases, and other conditions where neutrophil elastase plays a critical role . Additionally, it is used in proteomics research to study protein interactions and functions .
Mechanism of Action
Target of Action
For instance, Zolbetuximab, a first-in-class investigational CLDN18.2-targeted monoclonal antibody, targets the CLDN18.2 protein
Mode of Action
Similar compounds have been shown to undergo reductive activation via the mitochondrial respiratory chain . This process involves the oxidation of reduced nicotinamide adenine dinucleotide and results in the generation of an alkylating species . More research is required to confirm if 2-(Chloromethyl)-1,1-dioxo-1,2-benzothiazol-3-one follows a similar mode of action.
Biochemical Pathways
Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs . The compound could potentially interact with these pathways, but further investigation is needed to identify the exact pathways affected.
Pharmacokinetics
Pharmacokinetic modeling is a tool that helps understand and/or predict the time-course of a drug within the body
Result of Action
Similar compounds have been shown to inhibit the growth of certain cancer cells . More research is needed to describe the specific molecular and cellular effects of this compound’s action.
Action Environment
Environmental factors can significantly impact the action of similar compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloromethyl-1,1-dioxo-1,2-dihydro-1lambda6-benzo[d]isothiazol-3-one typically involves the chloromethylation of 1,2-benzisothiazol-3(2H)-one 1,1-dioxide. The reaction is carried out under controlled conditions to ensure the selective chloromethylation at the desired position .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity reagents and advanced purification techniques to obtain the final product with a purity of over 97% .
Types of Reactions:
Substitution Reactions: The compound undergoes nucleophilic substitution reactions due to the presence of the chloromethyl group.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Oxidizing Agents: Agents such as hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride can be employed for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives of the original compound .
Comparison with Similar Compounds
Sivelestat: Another neutrophil elastase inhibitor with a similar mechanism of action.
Pirodomast: A compound with inhibitory effects on serine proteases.
PMSF (Phenylmethylsulfonyl fluoride): A serine protease inhibitor used in various biochemical applications.
Uniqueness: 2-Chloromethyl-1,1-dioxo-1,2-dihydro-1lambda6-benzo[d]isothiazol-3-one is unique due to its specific structure, which allows for selective inhibition of neutrophil elastase. Its chloromethyl group provides a reactive site for further chemical modifications, making it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
2-(chloromethyl)-1,1-dioxo-1,2-benzothiazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO3S/c9-5-10-8(11)6-3-1-2-4-7(6)14(10,12)13/h1-4H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFAHYFCQZDZXLP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20367869 |
Source
|
Record name | 2-(chloromethyl)-1,1-dioxo-1,2-benzothiazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20367869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13947-21-2 |
Source
|
Record name | 2-(chloromethyl)-1,1-dioxo-1,2-benzothiazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20367869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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